molecular formula C16H19N3O2S B2702686 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 905665-12-5

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2702686
CAS No.: 905665-12-5
M. Wt: 317.41
InChI Key: ZFINKWODBYQMED-UHFFFAOYSA-N
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Description

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes an isopropylphenyl group, a dihydropyrimidinylthio group, and an acetamide moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: As a precursor for the synthesis of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the isopropylphenyl intermediate: This step involves the alkylation of a phenyl ring with an isopropyl group using a Friedel-Crafts alkylation reaction.

    Synthesis of the dihydropyrimidinylthio intermediate:

    Coupling of intermediates: The final step involves coupling the isopropylphenyl intermediate with the dihydropyrimidinylthio intermediate through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides or thiol derivatives.

Mechanism of Action

The mechanism of action of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)acetamide: Lacks the dihydropyrimidinylthio group.

    2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide: Lacks the isopropylphenyl group.

Uniqueness

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not observed in simpler analogs.

Properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10(2)12-4-6-13(7-5-12)18-14(20)9-22-15-8-11(3)17-16(21)19-15/h4-8,10H,9H2,1-3H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFINKWODBYQMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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